N-ethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide
Description
N-ethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-ethyl-4-(6-pyrimidin-5-yl-1,8-naphthyridin-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O/c1-2-23-20(27)26-7-5-14(6-8-26)18-4-3-15-9-16(12-24-19(15)25-18)17-10-21-13-22-11-17/h3-4,9-14H,2,5-8H2,1H3,(H,23,27) |
InChI Key |
FODPCIADGBITKL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CN=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require the use of solvents like diphenyl oxide and biphenyl, and temperatures around 250°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-ethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
N-ethyl-4-[6-(pyrimidin-5-yl)-1,8-naphthyridin-2-yl]piperidine-1-carboxamide stands out due to its unique combination of a pyrimidine and naphthyridine ring system, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs and modulate inflammatory pathways makes it a promising candidate for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
